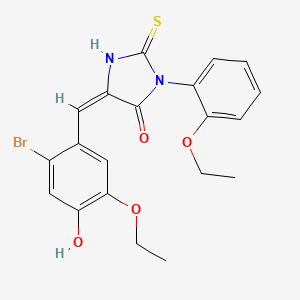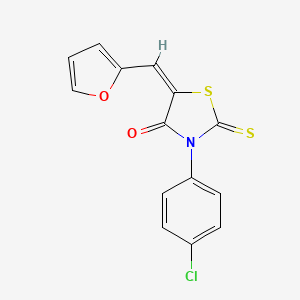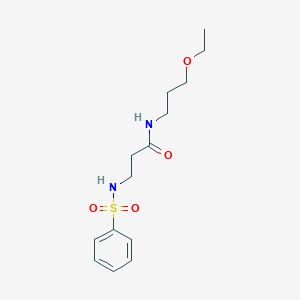
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their potential in various scientific applications due to their unique structural features. The core structure of thioxo-imidazolidinone and its derivatives have been studied for their microbial, antioxidant, and potential therapeutic activities.
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of aromatic aldehydes with thiazolidinediones or thio-imidazolidinones in the presence of a catalyst or by refluxing with specific reagents to achieve the desired scaffold. These methods highlight the versatility and complexity of synthesizing such compounds, which often require precise conditions for successful outcomes (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques are pivotal in determining the molecular structure of these compounds. These analyses provide insights into the arrangement of atoms, the configuration of the molecular scaffold, and the presence of specific functional groups that contribute to the compound's reactivity and properties (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups, which participate in various chemical reactions. These include condensation reactions, the formation of Schiff bases, and reactions with isothiocyanates to yield novel compounds with potential biological activities. The presence of ethoxy and hydroxy groups may also facilitate reactions that modify the compound's structure and enhance its reactivity (Albuquerque, Azevedo, Galdino, Chantegrel, Pitta, & Luu-duc, 1995).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and the intermolecular forces present, which can be analyzed through crystallography and spectroscopic methods to provide a comprehensive understanding of the compound's physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical agents, and stability, are defined by the compound's functional groups and molecular framework. Studies on related compounds demonstrate a range of activities, such as antimicrobial and antioxidant properties, which are attributed to the specific structural features of the thiazolidinone and imidazolidinone cores. These properties are explored through various chemical and biological assays to establish structure-activity relationships and potential applications (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).
Propriétés
IUPAC Name |
(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c1-3-26-17-8-6-5-7-15(17)23-19(25)14(22-20(23)28)9-12-10-18(27-4-2)16(24)11-13(12)21/h5-11,24H,3-4H2,1-2H3,(H,22,28)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBUICQZKYBQNE-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3Br)O)OCC)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3Br)O)OCC)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxoimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4536908.png)

![5-methyl-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4536919.png)
![N-1,3-thiazol-2-yl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4536932.png)
![6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4536935.png)
![4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4536936.png)

![4-benzyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4536957.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4536963.png)


![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B4536982.png)
![2-(2-chloro-6-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4536985.png)
![N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B4536988.png)